molecular formula C16H22N2O3 B076622 Isoneobilirubinic acid CAS No. 13129-10-7

Isoneobilirubinic acid

Cat. No.: B076622
CAS No.: 13129-10-7
M. Wt: 290.36 g/mol
InChI Key: BEEJYPZRWZJYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoneobilirubinic acid (INBA) is a tetrapyrrolic compound that has been widely studied for its potential applications in the field of biomedicine. INBA is a derivative of bilirubin, a yellow pigment that is formed during the breakdown of heme in the liver. INBA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of Isoneobilirubinic acid is not fully understood. However, several studies have suggested that this compound exerts its effects through the regulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the levels of ROS in cells and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

Isoneobilirubinic acid has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine the optimal conditions for the use of this compound in lab experiments.

Future Directions

There are several future directions for Isoneobilirubinic acid research. First, further research is needed to determine the optimal conditions for the use of this compound in lab experiments. Second, the mechanism of action of this compound needs to be fully understood in order to develop novel therapeutic agents based on this compound. Third, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases, need to be explored further. Fourth, the safety and toxicity of this compound need to be evaluated in animal models and clinical trials. Finally, the development of novel synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

Isoneobilirubinic acid can be synthesized through several methods, including the reaction of bilirubin with nitrous acid, the oxidation of bilirubin with hydrogen peroxide, and the reaction of bilirubin with iodine. The most commonly used method for the synthesis of this compound is the reaction of bilirubin with nitrous acid. This method involves the conversion of bilirubin into a diazo compound, which is then hydrolyzed to form this compound.

Scientific Research Applications

Isoneobilirubinic acid has been studied extensively for its potential applications in the field of biomedicine. Several studies have shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Properties

13129-10-7

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C16H22N2O3/c1-4-12-10(3)14(18-16(12)21)7-13-9(2)11(8-17-13)5-6-15(19)20/h8,14,17H,4-7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

BEEJYPZRWZJYAK-UHFFFAOYSA-N

SMILES

CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C

Canonical SMILES

CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C

Origin of Product

United States

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